molecular formula C19H13Cl4N3O2 B2860009 2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione CAS No. 677749-44-9

2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione

Cat. No. B2860009
CAS RN: 677749-44-9
M. Wt: 457.13
InChI Key: ODBNKTGACIPYAO-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione is a useful research compound. Its molecular formula is C19H13Cl4N3O2 and its molecular weight is 457.13. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds with similar structural frameworks to "2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione" has been extensively explored. For instance, the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) showcases the versatility of certain core structures for creating cyclic peroxides, indicating potential applications in synthesizing similar complex organic molecules (Nishino et al., 1991). Moreover, the structural and spectroscopic analysis of nickel(II) complexes derived from similar diketones reveals insights into the potential for metal-organic frameworks and catalysis applications (Gradinaru et al., 2001).

Reactivity and Mechanistic Insights

Research on the reactivity of similar compounds has led to the understanding of various reaction mechanisms. The study on isotope effects and the mechanism of triazolinedione ene reactions provides a deeper understanding of the reactivity and potential synthetic applications of triazolinediones, which could be extended to the study of compounds like "this compound" (Singleton and Hang, 1999).

Photochemical Properties

The investigation into the photochemical and kinetic studies of photochromic systems based on six-membered rings offers valuable insights into the potential for "this compound" in applications such as photochromic materials and light-sensitive switches (Yang et al., 2012).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl4N3O2/c1-10(27)14(8-15-16(22)3-2-4-17(15)23)19(28)18-9-26(25-24-18)13-6-11(20)5-12(21)7-13/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBNKTGACIPYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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